molecular formula C12H15ClFN3S B12224468 5-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-3-amine

5-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12224468
M. Wt: 287.78 g/mol
InChI Key: GOJKNMVUKMUNFW-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring, a cyclopropyl group, and a thienyl group, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Thienyl Group: The thienyl group can be attached through cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate thienyl boronic acids and palladium catalysts.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-propyl-1H-pyrazol-3-amine: This compound is structurally similar but has a propyl group instead of a methyl group.

    5-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-ethyl-1H-pyrazol-3-amine: This compound features an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 5-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-3-amine lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl group, thienyl group, and pyrazole ring makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C12H15ClFN3S

Molecular Weight

287.78 g/mol

IUPAC Name

5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H14FN3S.ClH/c1-16-10(8-2-3-8)6-12(15-16)14-7-9-4-5-11(13)17-9;/h4-6,8H,2-3,7H2,1H3,(H,14,15);1H

InChI Key

GOJKNMVUKMUNFW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=C(S2)F)C3CC3.Cl

Origin of Product

United States

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